![molecular formula C6H9Br2N3O B15313806 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)
5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide: is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes a pyrrole ring fused with a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The final product is then treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyridazine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyrrolo[3,4-c]pyridazin-3-one derivatives.
Reduction: Formation of dihydropyrrolo[3,4-c]pyridazin derivatives.
Substitution: Formation of halogenated pyrrolo[3,4-c]pyridazin derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The exact mechanism of action of 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit certain pathways involved in cell proliferation or inflammation, leading to its observed biological activities.
相似化合物的比较
- 5H-pyrrolo[2,3-b]pyrazine
- 6H-pyrrolo[3,4-b]pyrazine
- 7H-pyrrolo[2,3-c]pyridazine
Comparison: Compared to these similar compounds, 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide has a unique fusion of the pyrrole and pyridazine rings, which may contribute to its distinct biological activities. Its dihydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
属性
分子式 |
C6H9Br2N3O |
|---|---|
分子量 |
298.96 g/mol |
IUPAC 名称 |
2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one;dihydrobromide |
InChI |
InChI=1S/C6H7N3O.2BrH/c10-6-1-4-2-7-3-5(4)8-9-6;;/h1,7H,2-3H2,(H,9,10);2*1H |
InChI 键 |
AWOIXTFJNLCGQC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC(=O)NN=C2CN1.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


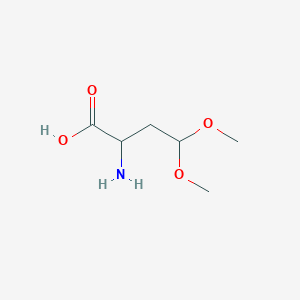
![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)
![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
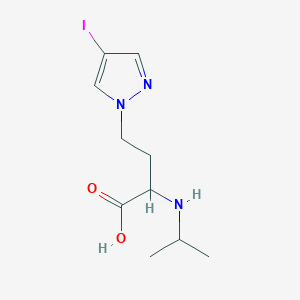
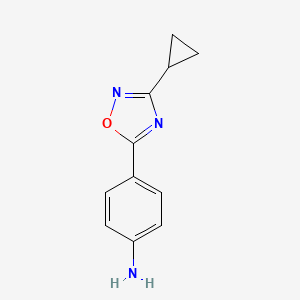

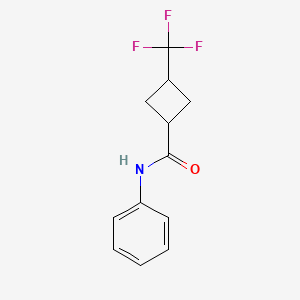
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
![N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide](/img/structure/B15313803.png)



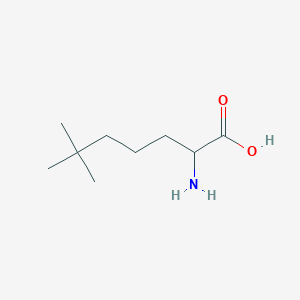
![N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)
